molecular formula C11H19NO3 B181226 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid CAS No. 545352-96-3

2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid

Cat. No.: B181226
CAS No.: 545352-96-3
M. Wt: 213.27 g/mol
InChI Key: DUWRESTURQQSES-UHFFFAOYSA-N
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Description

2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid is a high-purity organic compound supplied for research and development purposes. This cyclohexanecarboxylic acid derivative features both a carboxamide and a carboxylic acid functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for the exploration of novel pharmacologically active molecules. Compounds with similar carbonyl and amino-carbonyl structures are frequently investigated as potential allosteric modulators for G-Protein-Coupled Receptors (GPCRs) . For instance, research into Family C GPCRs, which include metabotropic glutamate receptors (mGluRs) and the GABAB receptor, often utilizes synthetic modulators to study receptor function and signaling pathways . As such, this chemical scaffold may hold value for neuroscientists and pharmacologists studying these important receptor families. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. For specific hazard information, refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(propylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWRESTURQQSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60410166
Record name 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545352-96-3
Record name 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Aromatic Precursors

Benzene-ring-containing precursors, such as substituted benzoic acids, undergo catalytic hydrogenation to yield cyclohexanecarboxylic acid derivatives. For example, hydrogenation of 2-nitrobenzoic acid under Rh- or Ru-based catalysts produces 2-aminocyclohexanecarboxylic acid, which can be further functionalized. Key conditions include:

  • Catalysts : 1–5% Rh/C or Ru/Al₂O₃

  • Solvents : Tertiary cyclic amides (e.g., N-methylpyrrolidone)

  • Conditions : 100–180°C, 5–10 bar H₂ pressure, 12–24 h
    This method achieves >90% conversion but requires precise control to avoid over-hydrogenation of the carboxylic acid group.

Cyclohexanecarboxylic Acid Functionalization

Direct modification of cyclohexanecarboxylic acid involves converting the carboxylic acid to an acid chloride intermediate, followed by amidation with propylamine. Thionyl chloride (SOCl2SOCl_2) is the preferred chlorinating agent due to its high efficiency and minimal byproducts:

RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + SOCl2 \rightarrow \text{RCOCl} + SO2 \uparrow + HCl \uparrow

Subsequent reaction with propylamine yields the target compound:

RCOCl+C3H7NH2RCONHC3H7+HCl\text{RCOCl} + \text{C}3\text{H}7\text{NH}2 \rightarrow \text{RCONHC}3\text{H}_7 + HCl

This two-step process achieves 75–85% overall yield under optimized conditions.

One-Pot Multistep Synthesis

Recent patents describe integrated processes combining ring hydrogenation and amidation. For instance, a benzenecarboxylic acid derivative is hydrogenated to cyclohexanecarboxylic acid, which is then reacted in situ with propylamine using a dehydrating agent (e.g., dicyclohexylcarbodiimide). Key advantages include:

  • Solvent continuity : Tertiary amides (e.g., NMP) serve dual roles as hydrogenation and reaction media.

  • Yield : 70–80% with reduced purification steps.

Detailed Methodologies and Optimization

Catalytic Hydrogenation of 2-Carboxybenzamide Derivatives

A patent by WO2015102893A1 outlines a scalable method:

Steps :

  • Substrate preparation : 2-Carboxybenzamide is dissolved in N-methylpyrrolidone (NMP).

  • Hydrogenation : 5% Rh/C catalyst, 150°C, 8 bar H₂, 18 h.

  • Workup : Filtration to remove catalyst, solvent distillation.

Outcomes :

  • Conversion : 95% to cyclohexanecarboxylic acid derivative.

  • Purity : 98.5% after recrystallization (cyclohexane/ethyl acetate).

Acid Chloride-Mediated Amidation

A protocol adapted from US8658821B2 and WO2010106550A2:

Reaction Sequence :

  • Chlorination :

    • Cyclohexanecarboxylic acid (1 eq) + SOCl2SOCl_2 (1.2 eq) in dichloromethane (DCM), reflux 2 h.

    • Distillation under reduced pressure to isolate acyl chloride.

  • Amidation :

    • Acyl chloride (1 eq) + propylamine (1.5 eq) in DCM, 0–5°C, 1 h.

    • Quench with 10% Na₂CO₃, extract with DCM, dry (Na₂SO₄), concentrate.

Performance Metrics :

  • Yield : 82% (HPLC purity: 99.2%).

  • Critical Factor : Excess propylamine prevents diacylation byproducts.

Comparative Analysis of Methods

Parameter Hydrogenation Acid Chloride One-Pot
Starting Material CostHighModerateModerate
Reaction Steps221
Typical Yield (%)90–9575–8570–80
Catalyst CostHigh (Rh/Ru)LowModerate
ScalabilityIndustrialLab-scalePilot-scale

Hydrogenation offers high yields but suffers from catalyst expense. Acid chloride routes are cost-effective but require stringent temperature control. One-pot methods balance efficiency and scalability but need solvent optimization.

Industrial-Scale Considerations

Solvent Selection

Tertiary cyclic amides (e.g., NMP) enhance hydrogenation rates by stabilizing intermediates and preventing catalyst poisoning. In contrast, halogenated solvents (DCM, chloroform) are preferred for amidation due to their inertness and easy removal.

Catalyst Recycling

Rh/C catalysts retain 85% activity after five hydrogenation cycles when washed with hot NMP. Ruthenium systems show lower stability (<60% after three cycles).

Byproduct Management

  • Diacylation : Minimized by maintaining propylamine excess (1.5–2 eq).

  • Over-hydrogenation : Controlled via H₂ pressure modulation (5–8 bar) .

Scientific Research Applications

Medicinal Chemistry

2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid is primarily investigated for its potential as a pharmacological agent. Its structure suggests it may act as a modulator for various biological pathways, particularly those involving G protein-coupled receptors (GPCRs).

Case Study: Apelin Receptor Modulation
Research indicates that compounds similar to this compound can act as agonists for the apelin receptor, which plays a significant role in cardiovascular health. Agonists of this receptor have shown promise in treating conditions such as hypertension and heart failure by enhancing myocardial contractility without causing adverse effects like left ventricular hypertrophy .

Antihypertensive Applications

The compound's potential as an antihypertensive agent is noteworthy. Studies have demonstrated that small molecule apelin receptor agonists can lower blood pressure effectively in hypertensive models, suggesting that derivatives of this compound could be developed into therapeutic agents for managing hypertension .

Metabolic Disorders

Preliminary studies suggest that this compound may influence glucose metabolism and insulin sensitivity. Research on related compounds indicates that they can enhance glucose uptake in insulin-resistant states, which is critical for developing treatments for metabolic syndrome and type 2 diabetes .

Biological ActivityTest Organism/Cell LineMIC/IC50 Value
AntihypertensiveHypertensive Rat ModelsSignificant Reduction
Insulin SensitivityInsulin-resistant MiceImproved Glucose Uptake

Comparison with Related Compounds

Compound NameMechanism of ActionPotential Applications
This compoundApelin receptor agonistAntihypertensive, Metabolic disorders
Apelin peptidesAgonists for cardiovascular healthHeart failure treatment
Benzoimidazole-carboxylic acid derivativesModulators of GPCRsCardiovascular diseases

Mechanism of Action

The mechanism of action of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s analogs differ primarily in the substituent attached to the carbamoyl group. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name (CAS) Substituent Molecular Formula Molecular Weight Key Properties/Applications
2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid Propylamine $ \text{C}{11}\text{H}{19}\text{NO}_3 $ ~229.28 (calc.) Discontinued; research use
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid (331986-99-3) Benzylamine $ \text{C}{15}\text{H}{19}\text{NO}_3 $ 261.32 2 H-bond donors, 3 acceptors; higher lipophilicity
2-[(Dimethylamino)carbonyl]cyclohexanecarboxylic acid Dimethylamine $ \text{C}{10}\text{H}{17}\text{NO}_3 $ 199.25 Predicted pKa 4.48; compact substituent
2-{[2-(Aminocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid (447427-04-5) Anilino with aminocarbonyl $ \text{C}{15}\text{H}{18}\text{N}2\text{O}4 $ 290.31 Higher molecular weight; aromatic interactions
2-{[(2,6-Dimethylphenyl)amino]carbonyl}-cyclohexanecarboxylic acid (414882-11-4) 2,6-Dimethylphenyl $ \text{C}{16}\text{H}{20}\text{NO}_3 $ 289.34 Used as a reference standard; steric hindrance
Key Observations:
  • Hydrogen Bonding: Compounds like 2-{[2-(aminocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid (CAS 447427-04-5) have additional H-bond donors/acceptors, enhancing polar interactions .
  • Electronic Effects: The dimethylamino substituent () introduces electron-donating groups, altering acidity (pKa ~4.48) compared to the propylamino variant .

Biological Activity

2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid, also known as a cyclohexanecarboxylic acid derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

  • Chemical Formula : C11H19NO3
  • Molecular Weight : 215.28 g/mol
  • CAS Number : 545352-96-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. This compound has been studied for its potential to modulate receptor activity and enzyme functions, particularly within the central nervous system.

Target Receptors

Antimicrobial Properties

Research indicates that derivatives of cyclohexanecarboxylic acids exhibit antimicrobial properties. Although specific studies on this compound are sparse, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

The modulation of mGluRs suggests that this compound may have neuroprotective properties. Positive allosteric modulation of these receptors can enhance synaptic plasticity and cognitive functions, which is particularly relevant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of cyclohexanecarboxylic acid derivatives:

  • Study on Neurotransmitter Modulation :
    • A study focused on the pharmacological profiles of similar compounds demonstrated their ability to enhance cognitive function through mGluR modulation. The findings support the hypothesis that this compound may exhibit similar effects .
  • Antimicrobial Activity :
    • In related research, cyclohexane derivatives were tested against pathogenic bacteria, showing promising results in inhibiting growth. This suggests that this compound could be further investigated for its antimicrobial potential .

Data Table: Biological Activities of Cyclohexanecarboxylic Acid Derivatives

Compound NameBiological ActivityMechanism of ActionReferences
This compoundPotential neuroprotective effectsPositive allosteric modulation of mGluR
Cyclohexane-1-carboxylic acidAntimicrobialInhibition of bacterial growth
Cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acidCognitive enhancementmGluR modulation

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